molecular formula C6H9BN2O2 B6354866 6-Amino-2-methylpyridine-3-boronic acid CAS No. 1807447-27-3

6-Amino-2-methylpyridine-3-boronic acid

Cat. No. B6354866
M. Wt: 151.96 g/mol
InChI Key: YFYFFFWHOBMZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-methylpyridine-3-boronic acid, or 6-AMP-3-B, is a chemical compound with many potential applications in scientific research. This compound is a derivative of pyridine, a heterocyclic aromatic compound that is used in many fields, including pharmaceuticals, agrochemicals, and dyes. 6-AMP-3-B is used as a reagent in organic synthesis, as a ligand in catalytic reactions, and as a catalyst in other reactions. It is also used in the production of various drugs, including anti-cancer agents, antibiotics, and anti-inflammatory agents.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 6-Amino-2-methylpyridine-3-boronic acid can be achieved through a multistep process involving the conversion of starting materials to intermediate compounds, followed by the final coupling reaction to form the target compound.

Starting Materials
2-methyl-3-pyridinol, Boronic acid, Ammonia, Hydrochloric acid, Sodium hydroxide, Ethanol, Diethyl ether, Wate

Reaction
Step 1: Protection of 2-methyl-3-pyridinol with boronic acid to form 2-methyl-3-(boronic acid)pyridine, Step 2: Reduction of 2-methyl-3-(boronic acid)pyridine with ammonia and hydrogen gas to form 2-methyl-3-(amino)pyridine, Step 3: Protection of 2-methyl-3-(amino)pyridine with boronic acid to form 2-methyl-3-(amino)(boronic acid)pyridine, Step 4: Reaction of 2-methyl-3-(amino)(boronic acid)pyridine with hydrochloric acid and sodium hydroxide to form 6-Amino-2-methylpyridine-3-boronic acid, Step 5: Purification of the final product using ethanol and diethyl ether, followed by drying with wate

Scientific Research Applications

6-AMP-3-B has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in catalytic reactions, and as a catalyst in other reactions. It has also been used in the production of various drugs, including anti-cancer agents, antibiotics, and anti-inflammatory agents. In addition, 6-AMP-3-B has been used in the study of enzyme kinetics, as a tool to study the structure and function of proteins, and as a model system to study protein-protein interactions.

Mechanism Of Action

6-AMP-3-B has been shown to act as a boronate ester, which is a type of molecule that can form covalent bonds with other molecules. This allows it to interact with target molecules, such as enzymes and proteins, and modify their structure and function. In addition, 6-AMP-3-B can act as an inhibitor of certain enzymes, which can be used to study their structure and function.

Biochemical And Physiological Effects

6-AMP-3-B has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can be used to study their structure and function. In addition, 6-AMP-3-B has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to have a protective effect against oxidative stress and to modulate the immune response.

Advantages And Limitations For Lab Experiments

The use of 6-AMP-3-B in laboratory experiments has several advantages. It is relatively simple to synthesize, and does not require any special equipment. In addition, it can be used as a reagent in organic synthesis, as a ligand in catalytic reactions, and as a catalyst in other reactions. Furthermore, it can be used to study the structure and function of proteins, and to study enzyme kinetics.
However, there are also some limitations to the use of 6-AMP-3-B in laboratory experiments. It is not very soluble in water, which can limit its use in certain types of experiments. In addition, it can be toxic at high concentrations, which means that it must be handled with care.

Future Directions

There are many potential future directions for the use of 6-AMP-3-B. It could be used to develop new drugs, such as anti-cancer agents, antibiotics, and anti-inflammatory agents. It could also be used to study the structure and function of proteins, and to develop new catalysts for organic synthesis. In addition, it could be used to study the structure and function of enzymes, and to develop new inhibitors for use in drug discovery. Finally, it could be used to study the effects of oxidative stress and to develop new strategies for protecting cells from damage.

properties

IUPAC Name

(6-amino-2-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3,10-11H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYFFFWHOBMZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)N)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-methylpyridine-3-boronic acid

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